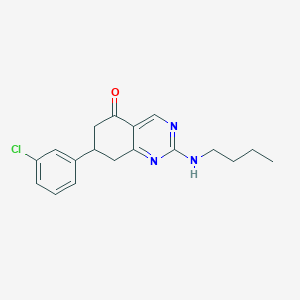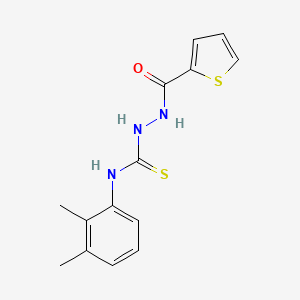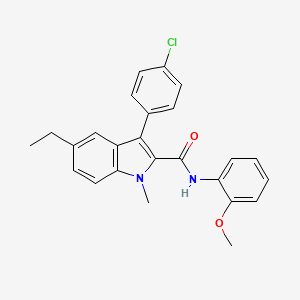![molecular formula C25H21ClN4O2 B14919577 4-chloro-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B14919577.png)
4-chloro-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including a chloro group, an ethyl group, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE typically involves multi-step organic synthesis. . The final step involves the formation of the benzamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of substituted benzamides .
Scientific Research Applications
4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The chloro and ethyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE: can be compared with other benzamide derivatives and quinoxaline-containing compounds.
N-Phenyl-2-quinoxalinecarboxamide: Similar in structure but lacks the chloro and ethyl groups.
4-Chloro-N-(2-quinoxalinyl)benzamide: Similar but without the ethyl group.
Uniqueness
The unique combination of the chloro, ethyl, and quinoxaline groups in 4-CHLORO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H21ClN4O2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-2-16-7-8-18(23-14-27-20-5-3-4-6-21(20)29-23)13-22(16)30-24(31)15-28-25(32)17-9-11-19(26)12-10-17/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31) |
InChI Key |
NQBKNAGHSJAEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919502.png)
![2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone](/img/structure/B14919509.png)
![7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14919513.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B14919527.png)
![N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide](/img/structure/B14919529.png)
![N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14919531.png)
![2-[2-(2,4-dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B14919537.png)
![7,8-dimethoxy-1,4-dimethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14919551.png)

![ethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylate](/img/structure/B14919561.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919585.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B14919591.png)
